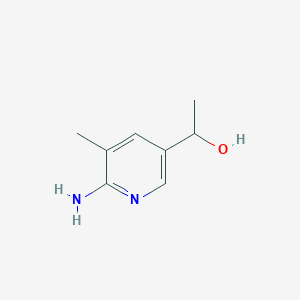
1-(6-Amino-5-methylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-5-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a methyl group at the 5th position, and an ethanol group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine.
Reduction: The nitrile group of 3-cyanopyridine is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Methylation: The resulting 6-aminopyridine is then methylated at the 5th position using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydroxylation: Finally, the compound is hydroxylated at the 3rd position using a suitable oxidizing agent like sodium borohydride (NaBH4) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Amino-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(6-Amino-5-methylpyridin-3-yl)acetic acid.
Reduction: 1-(6-Amino-5-methylpyridin-3-yl)ethanamine.
Substitution: 1-(6-Amino-5-methylpyridin-3-yl)acetamide.
Aplicaciones Científicas De Investigación
1-(6-Amino-5-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Amino-5-methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(6-Amino-5-methylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
1-(6-Amino-5-methylpyridin-3-yl)propane: Similar structure but with a propane group instead of an ethanol group.
Uniqueness
1-(6-Amino-5-methylpyridin-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts specific chemical and biological properties. The combination of the amino, methyl, and ethanol groups in the pyridine ring makes this compound a versatile intermediate for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(6-amino-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3,(H2,9,10) |
Clave InChI |
HIYUHWHFIXHASK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

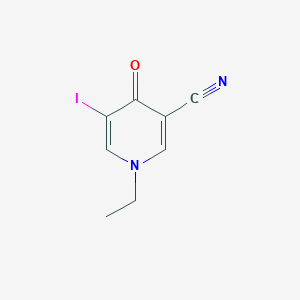
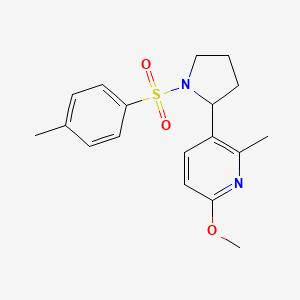
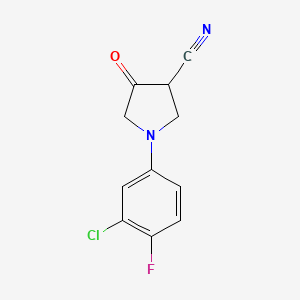

![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)
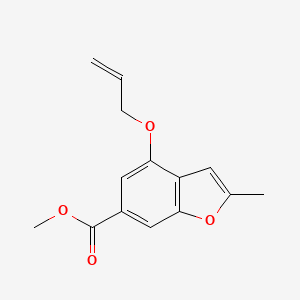
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)

![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)



